Tunicamycin
Descripción
Tunicamycin is a nucleoside antibiotic that inhibits N-linked protein glycosylation by targeting the enzyme UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT). This enzyme catalyzes the first step in the synthesis of the lipid-linked oligosaccharide precursor required for N-glycosylation, a critical post-translational modification in eukaryotes and prokaryotes . Structurally, this compound consists of a uracil moiety, an N-acetylglucosamine (GlcNAc) residue, and a unique 11-carbon dialdose sugar linked to a fatty acyl chain (Figure 1). Its mechanism involves competitive inhibition of GPT by mimicking the natural substrates UDP-GlcNAc and dolichol phosphate (Dol-P), thereby blocking the transfer of GlcNAc-1-phosphate to Dol-P .
This compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antiviral properties by disrupting viral glycoprotein maturation . However, its eukaryotic toxicity—primarily due to endoplasmic reticulum (ER) stress-induced apoptosis—limits therapeutic applications . Recent studies focus on structural modifications to reduce off-target effects while retaining bioactivity .
Propiedades
Número CAS |
11089-65-9 |
|---|---|
Fórmula molecular |
C30H46N4O16 |
Peso molecular |
718.7 g/mol |
Nombre IUPAC |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
ZHSGGJXRNHWHRS-VIDYELAYSA-N |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES isomérico |
CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES canónico |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Sinónimos |
tunicamycin B2 |
Origen del producto |
United States |
Métodos De Preparación
Microbial Cultivation
The industrial-scale production of tunicamycin primarily relies on submerged aerobic fermentation of Streptomyces chartreusis NRRL 3882. The process utilizes a nutrient-rich medium containing glucose (40 g/L), soybean meal (20 g/L), and calcium carbonate (5 g/L), maintained at 30°C with constant aeration (1.0 vvm) and agitation (250 rpm). After 48 hours of fermentation, the broth reaches peak this compound titers of 120–150 mg/L, with approximately 60% of the product retained in the mycelial mass.
Extraction and Initial Purification
The recovery process begins with broth acidification to pH 3.0 using hydrochloric acid, followed by dual-solvent extraction:
- n-Butanol extraction : Removes hydrophobic contaminants while preserving this compound solubility (partition coefficient K = 8.2 at pH 3.0)
- Acetone precipitation : Achieves 85–90% recovery through sequential additions of 5:1 acetone:methanol (v/v)
Critical parameters for optimal recovery include:
Chromatographic Separation
Final purification employs a three-stage chromatographic process:
| Stage | Matrix | Eluent | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| 1 | Diaion HP-20 | MeOH:H₂O (2:1) | 65 | 92 |
| 2 | Silica-C18 | MeOH:H₂O (4:1) | 88 | 78 |
| 3 | Reverse-phase HPLC | ACN:NH₄OAc (65:35) | 99.5 | 62 |
This sequence effectively separates this compound variants (A–V) while removing residual pigments and salts.
Biosynthetic Pathways
Genetic and Enzymatic Framework
The tun gene cluster in Streptomyces chartreusis spans 42 kb and encodes 23 biosynthetic enzymes. Key components include:
- TunA : A polyketide synthase responsible for unsaturated fatty acid biosynthesis
- TunB : UDP-GlcNAc transferase forming the α,β-1'',11' glycosidic linkage
- TunC : N-acetyltransferase regulating sugar moiety modifications
Isotopic labeling studies using ¹³C-glucose demonstrated direct incorporation into both the tunicaminyl (C-11') and GlcNAc (C-1'') positions, confirming UDP-GlcNAc as the sole precursor for both moieties.
Pathway Engineering
Recent metabolic engineering efforts have enhanced this compound yields through:
- Overexpression of tunR regulatory gene (2.3-fold increase)
- Knockout of competing pathway tarJ (45% yield improvement)
- Fed-batch supplementation with N-acetylglucosamine (1.5 g/L daily addition)
Chemical Synthesis Approaches
D-Galactal-Derived Synthesis
The most efficient route (15 steps, 33% overall yield) begins with D-galactal acetonide:
Key transformations :
- Azidonitration of galactal derivative (75% yield, α:β = 4:1)
- Büchner–Curtius–Schlotterbeck reaction for undecose formation
- Stereoselective glycosylation using Schmidt conditions
Process improvements :
Mukaiyama Aldol Strategy
An alternative 22-step synthesis achieves 18% overall yield through:
- Furan oxidation to construct the undecose skeleton
--Sigmatropic cyanate rearrangement - Late-stage introduction of uracil moiety
Comparative analysis :
| Parameter | Galactal Route | Aldol Route |
|---|---|---|
| Steps | 15 | 22 |
| Overall Yield | 33% | 18% |
| Key Step | BCS Reaction | Aldol Condensation |
| Scalability | Gram-scale demonstrated | Milligram-scale |
Purification and Characterization
Advanced Chromatographic Techniques
Modern purification leverages orthogonal separation methods:
Hydrophilic Interaction Chromatography (HILIC)
- Column: ZIC-HILIC (150 × 4.6 mm, 5 μm)
- Mobile phase: ACN/H₂O (75:25) with 10 mM NH₄OAc
- Retention order: this compound V > D > C > B > A
Ion Mobility Spectrometry
Spectroscopic Characterization
Comprehensive profiling combines:
- HRMS : m/z 897.3421 [M+Na]+ (calc. 897.3418)
- ¹³C NMR : Characteristic signals at δ 165.3 (C=O), 104.8 (C-1')
- IR : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O)
Applications in Biochemical Research
The development of efficient preparation methods has enabled:
Análisis De Reacciones Químicas
Biosynthetic Radical Coupling
The biosynthesis of tunicamycin involves radical-mediated C–C bond formation between uridine and a UDP-6’-deoxy-5,6-ene-GalNAc intermediate. Key steps include:
-
TunA-catalyzed dehydration : Converts UDP-GlcNAc to UDP-6’-deoxy-5,6-ene-GlcNAc via sequential hydride abstraction and β-elimination .
-
TunF-mediated epimerization : Converts UDP-6’-deoxy-5,6-ene-GlcNAc to UDP-6’-deoxy-5,6-ene-GalNAc, enabling stereochemical compatibility .
-
Radical coupling (TunB/M) : SAM-generated 5’-ribosyl radical on uridine reacts with the allylic double bond of UDP-6’-deoxy-5,6-ene-GalNAc, forming the tunicamine core .
Suami’s Approach (1985)
-
Key reaction : Henry reaction between 5-deoxy-5-nitro-D-ribose derivative and aldehyde to form the C5’–C6’ bond .
-
Glycosylation : Bis(trimethylsilyloxy)pyrimidine with SnCl₄ introduces the uracil moiety .
Myers’ Aldol-Glycosylation Route (2004)
-
Mukaiyama aldol reaction : Achieves C5’–C6’ bond formation with 13:1 diastereoselectivity .
-
Au-catalyzed glycosylation : Introduces GlcNAc via Ph₃PAuNTf₂ catalysis (toluene, RT) .
Selective Hydrogenation Reactions
Catalytic hydrogenation modifies this compound’s conjugated double bonds, reducing toxicity while retaining bioactivity :
| Catalyst | Conditions | Selectivity | Product |
|---|---|---|---|
| Pd/C | MeOH, RT, 1 atm H₂ | N-Acyl Δ²⁺³ reduction | Tun-R1 (mono-H₂) |
| Rh/Al₂O₃ | MeOH, RT, 1 atm H₂ | N-Acyl Δ²⁺³ + uridyl Δ⁵⁻⁶ reduction | Tun-R2 (di-H₂) |
-
Evidence :
Glycosylation and Functionalization
-
Trehalose-type glycosylation : Au-catalyzed coupling of 2-azidoglucosyl alkynylbenzoate with tunicamine derivatives achieves β-1,1-glycosidic bonds .
-
Fatty acyl attachment : TunC ligates metabolic fatty acids (e.g., C₁₄–C₁₆) to the tunicamine amine via acyl-ACP intermediates .
Stability and Degradation
-
Base sensitivity : Hydrogenated uridyl rings (e.g., Tun-R2) undergo rapid base-catalyzed ring opening .
-
Acid hydrolysis : Cleaves glycosidic bonds at pH < 3, yielding uracil, GlcNAc, and tunicamine fragments .
Synthetic Analogues and Modifications
Aplicaciones Científicas De Investigación
Head and Neck Cancer
Research indicates that tunicamycin significantly inhibits tumorigenesis in head and neck squamous cell carcinoma (HNSCC). TM treatment reduced cell proliferation, colony formation, and tumorsphere formation in vitro, while also suppressing tumor growth in vivo. The study demonstrated that this compound induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for HNSCC patients .
Breast Cancer
This compound has shown promise in breast cancer therapy by inhibiting cell growth and promoting apoptosis. In vitro studies revealed that TM treatment led to significant growth inhibition and induced apoptosis in breast cancer cell lines (MCF-7 and SKBR-3). Mechanistic studies indicated that TM affects the Akt/NF-κB signaling pathways, enhancing its antitumor efficacy. In vivo experiments further supported these findings by demonstrating prolonged survival in tumor-bearing mice treated with TM .
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC models, this compound effectively inhibited cell growth and migration. It was found to induce apoptosis through mitochondrial pathways and significantly downregulated cyclins associated with cell cycle progression. The treatment also decreased expression levels of metastasis-related proteins, indicating its potential as an effective therapeutic agent against NSCLC .
Comprehensive Data Table
| Cancer Type | Mechanism | In Vitro Findings | In Vivo Findings |
|---|---|---|---|
| Head and Neck Cancer | Induces ER stress; inhibits EGFR signaling | Reduced proliferation, colony formation | Suppressed tumor growth |
| Breast Cancer | Inhibits Akt/NF-κB pathways; promotes apoptosis | Growth inhibition; increased apoptosis | Prolonged survival in tumor-bearing mice |
| Non-Small Cell Lung Cancer | Induces apoptosis via mitochondrial pathways | Inhibited cell growth; reduced migration | Significant tumor growth inhibition |
Case Study 1: Head and Neck Cancer
A study focused on HNSCC revealed that this compound treatment led to a marked reduction in cancer stem cell markers such as CD44 and Bmi-1 while increasing ER stress markers like BIP and calnexin. This suggests that TM not only inhibits tumor growth but may also target cancer stem cells, which are often resistant to conventional therapies .
Case Study 2: Breast Cancer
In another study involving MCF-7 breast cancer cells, this compound was shown to significantly arrest the cell cycle at the G1/G2 phase while inducing apoptosis. The mechanistic analysis highlighted the downregulation of Akt and NF-κB proteins as critical factors contributing to TM's therapeutic effects .
Case Study 3: Non-Small Cell Lung Cancer
Research on A549 NSCLC cells demonstrated that this compound could significantly suppress cell viability and aggressiveness while promoting apoptotic signaling pathways. These findings underscore TM's potential as a therapeutic agent for lung cancer treatments .
Mecanismo De Acción
La tunicamicina inhibe la familia de enzimas UDP-HexNAc: polyprenol-P HexNAc-1-P, incluida la GlcNAc fosfotransferasa (GPT) . Esta enzima cataliza la transferencia de N-acetilglucosamina-1-fosfato desde UDP-N-acetilglucosamina a dolicol fosfato, un paso crucial en la síntesis de glicoproteínas . Al bloquear este proceso, la tunicamicina evita la glicosilación N-enlazada, lo que lleva al arresto del ciclo celular y otros efectos biológicos .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs of Tunicamycin
This compound exists as a family of analogs differing in fatty acyl chain length and saturation. Key variants include:
Key Insight : Longer acyl chains (e.g., this compound VII) correlate with reduced solubility but maintained bioactivity, suggesting lipid chain engineering as a strategy for optimization .
Modified this compound Derivatives
To mitigate toxicity, semi-synthetic derivatives have been developed:
Key Insight : Reducing eukaryotic toxicity while retaining antibacterial efficacy is achievable through selective hydrogenation or acyl chain truncation .
Mechanistically Related Compounds
2.3.1 Quinovosamycins
- Structure: Replace GlcNAc with N-acetylquinovosamine .
- Activity: Broader-spectrum antibacterial action, including Gram-negative pathogens (Pseudomonas aeruginosa).
- Limitation : Retains ER stress-inducing effects, limiting therapeutic use .
2.3.2 Iminosugars (e.g., Castanospermine)
- Structure : Glucose analogs with nitrogen replacing the ring oxygen.
- Mechanism : Inhibit α-glucosidases, disrupting viral glycoprotein maturation.
- Comparison : Lower toxicity than this compound but weaker antiviral potency (IC50: 50 µM vs. 10 nM for HCV) .
Cross-Resistance and Synergy
- Cross-Resistance : this compound pre-exposure induces resistance to erythromycin, ampicillin, and meropenem in S. aureus, likely via increased membrane permeability .
- Synergy : TunR1 and β-lactams show additive effects against methicillin-resistant S. aureus (MRSA), suggesting modified tunicamycins can bypass resistance mechanisms .
Q & A
Q. What experimental models are most appropriate for studying Tunicamycin-induced endoplasmic reticulum (ER) stress, and how are they optimized?
this compound is widely used to induce ER stress by inhibiting N-linked glycosylation via blocking UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT) . Common models include mammalian cell lines (e.g., RAW264.7 macrophages, HEK293, HeLa) and primary cells. Optimization involves titrating concentrations (e.g., 0.1–5 µg/ml) and exposure times (2–24 hours) to balance stress induction without excessive cytotoxicity . Pre-treating cells with this compound before secondary stimuli (e.g., LPS in RAW264.7 cells) is a validated approach to study synergistic effects . Always include viability assays (MTT, trypan blue) and stress markers (GRP78, CHOP) to confirm model suitability.
Q. How do researchers validate the specificity of this compound’s glycosylation inhibition in complex biological systems?
this compound’s specificity for GPT can be confirmed using orthogonal methods:
- Western blotting : Monitor shifts in glycoprotein molecular weights (e.g., PDIA3, LAMP1) due to glycosylation loss .
- Lectin staining : Use concanavalin A or wheat germ agglutinin to detect glycan truncation .
- Rescue experiments : Co-administer glycosylation intermediates (e.g., dolichol phosphate) to reverse this compound’s effects .
Control experiments with other ER stress inducers (e.g., thapsigargin for calcium dysregulation) help distinguish GPT-specific outcomes .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s role in apoptosis versus autophagy regulation?
this compound’s dual role in apoptosis and autophagy arises from cell type-specific responses and crosstalk between ER stress pathways. For example:
- In cancer cells, prolonged this compound exposure (>12 hours) often activates PERK-CHOP apoptosis pathways, while shorter exposures may trigger protective autophagy via IRE1-XBP1 .
- Methodological solutions :
- Time-course experiments : Map temporal activation of apoptosis (cleaved caspase-3) versus autophagy markers (LC3-II, p62) .
- Knockdown/knockout models : Use siRNA or CRISPR to silence autophagy genes (e.g., ATG5) to isolate apoptosis mechanisms .
- Dose-response analysis : Low doses (0.1–1 µg/ml) may favor autophagy, while higher doses (≥2 µg/ml) drive apoptosis .
Contradictions should be contextualized in discussion sections by comparing cell lines, dosing, and downstream pathway interactions .
Q. What strategies are recommended for elucidating this compound’s off-target effects in transcriptomic or proteomic studies?
this compound’s secondary effects on non-glycosylated proteins (e.g., membrane receptors, secreted cytokines) complicate omics data interpretation. Mitigation strategies include:
- Multi-omics integration : Pair RNA-seq with glycoproteomics to distinguish direct glycosylation inhibition from downstream transcriptional changes .
- Pharmacological controls : Compare results with other GPT inhibitors (e.g., 2-deoxyglucose) or genetic GPT knockdown .
- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify ER stress-independent pathways (e.g., oxidative phosphorylation) that may reflect off-target activity .
Always report batch-to-batch variability in this compound purity (>95% by HPLC is ideal) and solvent effects (methanol vs. DMSO) .
Q. How can researchers leverage this compound’s biosynthetic gene clusters (e.g., tunA–tunL) to engineer analogs with selective bioactivity?
The tun cluster encodes enzymes like TunB, a radical SAM protein critical for carbon-carbon bond formation in this compound’s core structure . Advanced approaches include:
- Heterologous expression : Introduce tun genes into Streptomyces hosts to produce novel analogs via combinatorial biosynthesis .
- Structure-activity relationship (SAR) studies : Modify the tunicaminyl uracil core or lipid tail to reduce cytotoxicity while retaining glycosylation inhibition .
- Cryo-EM/X-ray crystallography : Resolve GPT-Tunicamycin binding sites to guide rational analog design .
Collaborate with synthetic biology and structural biochemistry teams to validate analog specificity and scalability .
Methodological Best Practices
Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects on cell viability?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound ± autophagy inhibitors) .
- Survival analysis : For animal studies, use Kaplan-Meier plots and log-rank tests to assess toxicity thresholds .
Report confidence intervals and avoid overinterpreting "significant" differences without pre-specified p-value thresholds (e.g., p < 0.05) .
Q. How should researchers present conflicting data on this compound’s anti-angiogenic effects in manuscripts?
- Transparent reporting : Clearly state experimental variables (e.g., endothelial cell type, Matrigel assay conditions) that may explain discrepancies .
- Meta-analysis : Compare findings with prior studies in a table, highlighting methodological differences (e.g., hypoxia vs. normoxia) .
- Mechanistic hypotheses : Propose follow-up experiments (e.g., VEGF secretion assays) to resolve contradictions .
Avoid dismissing contradictory data; instead, frame them as opportunities for deeper investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
